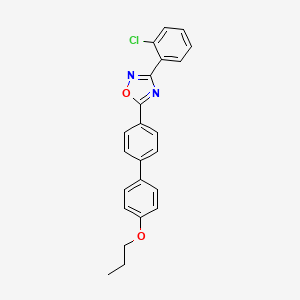
3-(2-Chlorophenyl)-5-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and a 4’-propoxybiphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-chlorobenzohydrazide with 4’-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials, including polymers and coatings, where its chemical stability and specific properties are advantageous.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of cancer cells through specific molecular pathways.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the 4’-propoxybiphenyl group, which may result in different chemical and biological properties.
3-(2-Chlorophenyl)-5-(4’-methoxybiphenyl-4-yl)-1,2,4-oxadiazole: The presence of a methoxy group instead of a propoxy group can influence the compound’s reactivity and biological activity.
3-(2-Chlorophenyl)-5-(4’-ethoxybiphenyl-4-yl)-1,2,4-oxadiazole: Similar to the methoxy derivative, the ethoxy group can also impact the compound’s properties. The uniqueness of 3-(2-Chlorophenyl)-5-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole lies in its specific substituents, which impart distinct chemical and biological properties that may offer advantages in various applications.
Propiedades
Fórmula molecular |
C23H19ClN2O2 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-15-27-19-13-11-17(12-14-19)16-7-9-18(10-8-16)23-25-22(26-28-23)20-5-3-4-6-21(20)24/h3-14H,2,15H2,1H3 |
Clave InChI |
IPBPWBVWYSGBMF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















